Ferrocenium hexafluorophosphate, 97%
CAS No.: 11077-24-0
Cat. No.: VC0078730
Molecular Formula: C10H20F6FeP-
Molecular Weight: 341.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 11077-24-0 |
---|---|
Molecular Formula | C10H20F6FeP- |
Molecular Weight | 341.07 g/mol |
IUPAC Name | cyclopentane;iron;hexafluorophosphate |
Standard InChI | InChI=1S/2C5H10.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H2;;/q;;-1; |
Standard InChI Key | IAZZKFUOICUZOM-UHFFFAOYSA-N |
SMILES | C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |
Canonical SMILES | C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Fe] |
Introduction
Chemical Identity and Structure
Ferrocenium hexafluorophosphate is an organometallic compound with the chemical formula [Fe(C5H5)2]PF6, consisting of a ferrocenium cation ([Fe(C5H5)2]+) paired with a hexafluorophosphate anion (PF6−). This sandwich compound features an iron(III) center between two cyclopentadienyl rings, resulting in its characteristic structure and properties.
The compound has the following key physical and chemical properties:
Property | Value |
---|---|
CAS Number | 11077-24-0 |
Molecular Formula | C10H10F6FeP |
Molecular Weight | 330.99-341.07 g/mol* |
Physical Appearance | Deep blue crystalline solid |
Magnetic Properties | Paramagnetic |
Crystal Structure | Monoclinic |
*Note: Different sources report slightly varying molecular weights.
The crystal structure of ferrocenium hexafluorophosphate is monoclinic with well-separated cations and anions. The PF6− anions can rotate freely within the crystal lattice. X-ray crystallographic studies have determined that the average Fe-C bond length is approximately 2.04 Å, which is slightly longer than in neutral ferrocene due to the oxidation of iron from Fe(II) to Fe(III).
Synthesis and Preparation
Standard Synthetic Methods
Though commercially available at 97% purity, ferrocenium hexafluorophosphate can be synthesized in the laboratory through the oxidation of ferrocene followed by anion exchange. The typical preparation involves oxidizing ferrocene with ferric salts, followed by the addition of hexafluorophosphoric acid.
The reaction can be represented as:
Fe(C5H5)2 + Fe3+ → [Fe(C5H5)2]+ + Fe2+
[Fe(C5H5)2]+ + PF6− → [Fe(C5H5)2]PF6
Alternative Oxidation Methods
Several alternative oxidizing agents can be employed for the preparation of ferrocenium hexafluorophosphate, including:
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Benzoquinone
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2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
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Silver hexafluorophosphate (AgPF6)
These alternative methods may offer advantages in certain contexts, particularly when milder oxidation conditions are desired or when iron-containing byproducts would be problematic.
Chemical Properties and Reactivity
Redox Properties
This well-defined electrochemical behavior makes ferrocenium hexafluorophosphate particularly valuable as a reference standard in electrochemical studies. The reduced product, ferrocene, is relatively inert and can be readily separated from ionic reaction products, which is advantageous for synthetic applications.
Stability in Different Solvents
The stability of ferrocenium hexafluorophosphate varies significantly depending on the solvent environment:
Solvent Type | Stability |
---|---|
Acetonitrile | Stable for extended periods |
Dichloromethane | Stable for extended periods |
Ethereal solvents | Slowly decomposes |
N,N-dimethylformamide (DMF) | Slowly decomposes |
Dimethyl sulfoxide (DMSO) | Slowly decomposes |
Apolar solvents | Poor solubility; stability varies |
The compound exhibits limited solubility in apolar solvents, suggesting that for applications in such media, more lipophilic anions might be preferable to hexafluorophosphate.
Reactions with Nucleophiles
Ferrocenium hexafluorophosphate undergoes interesting reactions with various nucleophiles. In particular, its reactions with phosphorus-containing nucleophiles (P-OR compounds) have been extensively studied. These reactions can proceed through two distinct pathways:
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C-H functionalization of the cyclopentadienyl ring
The reaction outcome strongly depends on the electronic properties of the nucleophile, as quantified by the Tolman electronic parameter:
-
Nucleophiles with Tolman electronic parameter below 2070 cm−1 yield only ferrocenylphosphonium salts
-
Nucleophiles with parameters between 2073 cm−1 and 2080 cm−1 yield only half-sandwich complexes
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Nucleophiles with parameters from 2070 cm−1 to 2073 cm−1 yield mixtures of both products
The stability of ferrocenium compounds in the presence of nucleophiles is an important consideration. Studies have shown that ferrocenium cations can decompose in the presence of nucleophiles such as alcohols, with the decomposition rate depending on factors such as the structure of the ferrocenium compound, the nature and concentration of the nucleophile, and the solvent environment.
Applications in Organic Synthesis
Catalytic Applications
Ferrocenium hexafluorophosphate serves as a catalyst in various organic reactions due to its stability and well-defined redox properties. Its applications include:
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Etherification of propargylic alcohols
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Acceleration of solvent-free cyanosilylation of carbonyl compounds
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Acting as a weak Lewis acid catalyst for reactions such as the Diels-Alder reaction
These catalytic applications leverage the compound's ability to facilitate electron transfer processes and its compatibility with a range of functional groups.
Oxidative Transformations
As a single-electron oxidant, ferrocenium hexafluorophosphate can facilitate numerous oxidative transformations. Recent research has demonstrated that substituted ferrocenium salts with enhanced oxidizing power can mediate oxidative bicyclization reactions under milder conditions than standard ferrocenium hexafluorophosphate.
For example, an oxidative bicyclization to form bicyclic lactones can be performed under remarkably mild conditions using appropriately substituted ferrocenium salts. This demonstrates the potential for fine-tuning the oxidative properties of ferrocenium salts through strategic structural modifications.
Advanced Research and Developments
Substituted Ferrocenium Derivatives
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard statements indicate that the compound can cause irritation to skin, eyes, and the respiratory tract.
Comparison with Related Compounds
Other Ferrocenium Salts
Ferrocenium hexafluorophosphate is one of several ferrocenium salts used in chemistry. Another common variant is ferrocenium tetrafluoroborate ([Fe(C5H5)2]BF4), which exhibits similar properties. The choice between different ferrocenium salts often depends on solubility requirements, compatibility with other reagents, ease of separation, and cost considerations.
Substituted Ferrocenium Derivatives
Future Perspectives
Research on ferrocenium hexafluorophosphate and related compounds continues to evolve. Several promising directions for future research include:
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Further fine-tuning of oxidative properties through strategic substitution patterns
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Expansion of catalytic applications to additional reaction types
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Development of immobilized or recyclable ferrocenium reagents
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Exploration of applications in emerging areas such as photoredox catalysis and electrosynthesis
These developments will likely further enhance the utility of ferrocenium hexafluorophosphate and its derivatives in both academic and industrial settings.
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